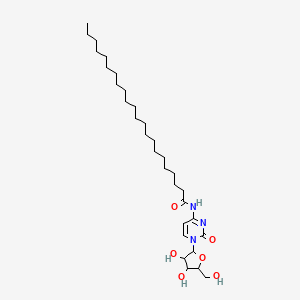

Enocitabine

Overview

Description

Enocitabine is a nucleoside analog used as chemotherapy . It is marketed under the brand name Sunrabin . Sunrabin contains the emulsifier HCO-60, which can cause allergic reactions .

Synthesis Analysis

Enocitabine is a lipophilic prodrug form of the nucleoside analog cytarabine . It contains a docosanoic acid moiety and is resistant to deamination by cytidine deaminase .Molecular Structure Analysis

Enocitabine has a molecular formula of C31H55N3O6 . Its average mass is 565.785 Da and its monoisotopic mass is 565.409058 Da .Physical And Chemical Properties Analysis

Enocitabine is a solid substance . It has slight solubility in DMSO, methanol, and THF upon heating .Scientific Research Applications

DNA Polymerase Inhibitor

Enocitabine is known to inhibit DNA polymerase . DNA polymerase is an enzyme that synthesizes DNA molecules from their nucleotide building blocks. By inhibiting this enzyme, Enocitabine can interfere with the process of DNA replication, which is crucial for cell division and growth.

Therapeutic Applications in Neoplasms

Enocitabine has been used in the therapeutic areas of Neoplasms . Neoplasms, or tumors, are abnormal growths of tissue that can be benign or malignant (cancerous). By interfering with DNA replication, Enocitabine can inhibit the rapid cell division that characterizes these conditions.

Treatment of Leukemia

Enocitabine has been actively indicated for the treatment of Leukemia . Leukemia is a type of cancer that affects the blood and bone marrow. The drug’s ability to inhibit DNA replication can help control the rapid proliferation of abnormal white blood cells that occurs in this disease.

Cytarabine Derivative

Enocitabine is a derivative of Cytarabine , a chemotherapy medication used to treat acute myeloid leukemia, acute lymphocytic leukemia, chronic myelogenous leukemia, and non-Hodgkin’s lymphoma. It is a nucleoside analog, meaning it can incorporate into DNA and disrupt its function.

DNA Chain Terminator

Enocitabine acts as a DNA chain terminator . This means that it can stop the elongation of the DNA chain during replication, effectively preventing the cell from dividing and growing.

Antiviral Activity

Enocitabine has demonstrated antiviral activity . It has been shown to reduce the virus yield in the supernatant of CMV-infected Vero cells and inhibit viral DNA synthesis.

Resistance to Deamination

Enocitabine is resistant to deamination by cytidine deaminase . Deamination is a process that can alter the structure and function of nucleosides, potentially reducing their efficacy. This resistance could enhance the stability and effectiveness of Enocitabine.

Lipophilic Prodrug Form

Enocitabine is a lipophilic prodrug form of the nucleoside analog cytarabine . This means it is a drug that is inactive in its administered form and is converted into its active form in the body. The lipophilic nature of Enocitabine could enhance its absorption and distribution in the body.

Mechanism of Action

Target of Action

Enocitabine is an anti-cancer nucleoside that was developed for the treatment of acute myeloid leukemia . The primary target of Enocitabine is DNA polymerase , an enzyme that plays a crucial role in DNA replication .

Mode of Action

Although the exact mechanism of action of Enocitabine is unknown, it is believed to inhibit tumor cell growth in vitro . This inhibition is thought to be related to its metabolism to Ara-C, an inhibitor of DNA polymerase . By inhibiting DNA polymerase, Enocitabine disrupts the process of DNA replication, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

As a nucleoside analog, enocitabine likely interferes with the dna synthesis pathway by inhibiting dna polymerase . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Detailed pharmacokinetic data for Enocitabine is currently limited. A study reported that the plasma concentration of enocitabine reached a maximum at the end of a 60-minute intravenous infusion, and then declined in a biphasic pattern with a half-life (t ½) of approximately 428 hours .

Result of Action

The primary molecular effect of Enocitabine is the inhibition of DNA polymerase, which disrupts DNA replication and leads to cell cycle arrest and apoptosis . This results in the inhibition of tumor cell growth .

Action Environment

These factors can include temperature, pH, and the presence of other substances that can interact with the drug

properties

IUPAC Name |

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(36)32-26-22-23-34(31(39)33-26)30-29(38)28(37)25(24-35)40-30/h22-23,25,28-30,35,37-38H,2-21,24H2,1H3,(H,32,33,36,39)/t25-,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRUMKYXPVKPA-VFKOLLTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046682 | |

| Record name | Enocitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enocitabine | |

CAS RN |

55726-47-1 | |

| Record name | Enocitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55726-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enocitabine [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055726471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enocitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENOCITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YVR68W306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

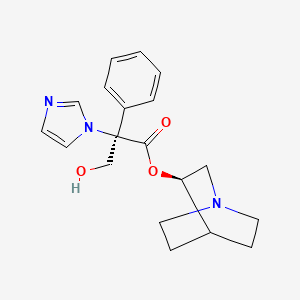

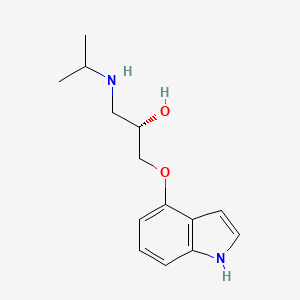

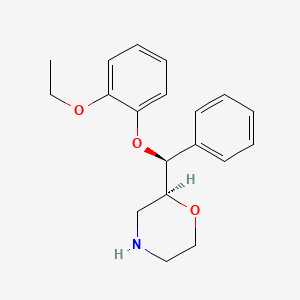

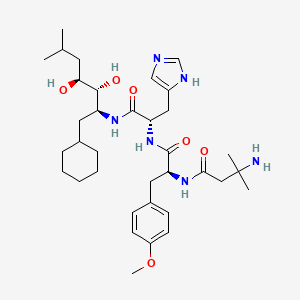

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium (S)-6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1671259.png)